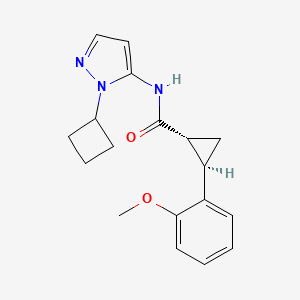
(1R,2R)-N-(2-cyclobutylpyrazol-3-yl)-2-(furan-2-yl)cyclopropane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2R)-N-(2-cyclobutylpyrazol-3-yl)-2-(furan-2-yl)cyclopropane-1-carboxamide, also known as CBPC, is a synthetic compound that has shown promising results in scientific research. This molecule belongs to the class of cyclopropane carboxamides and has been studied extensively for its potential therapeutic applications.
Mécanisme D'action
(1R,2R)-N-(2-cyclobutylpyrazol-3-yl)-2-(furan-2-yl)cyclopropane-1-carboxamide works by inhibiting the activity of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response and pain perception. By inhibiting COX-2, this compound reduces inflammation and pain.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory, analgesic, and anxiolytic effects in various scientific research studies. It has also been shown to have anti-tumor properties. This compound has a half-life of around 8 hours and is metabolized in the liver.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (1R,2R)-N-(2-cyclobutylpyrazol-3-yl)-2-(furan-2-yl)cyclopropane-1-carboxamide in lab experiments is that it has shown promising results in various therapeutic applications. However, one limitation is that its synthesis method is complex and yields are relatively low. Additionally, this compound has not been extensively studied for its potential side effects and toxicity.
Orientations Futures
There are several future directions for (1R,2R)-N-(2-cyclobutylpyrazol-3-yl)-2-(furan-2-yl)cyclopropane-1-carboxamide research. One direction is to investigate its potential as a treatment for other inflammatory diseases such as osteoarthritis and inflammatory bowel disease. Another direction is to study its potential as an anti-tumor agent in different types of cancer. Additionally, future research could focus on optimizing the synthesis method of this compound to increase yield and purity.
Méthodes De Synthèse
The synthesis of (1R,2R)-N-(2-cyclobutylpyrazol-3-yl)-2-(furan-2-yl)cyclopropane-1-carboxamide involves the reaction of furan-2-carboxylic acid with cyclobutylhydrazine to form the corresponding hydrazide. The hydrazide is then reacted with (1R,2R)-cyclopropane-1,2-dicarboxylic anhydride in the presence of a catalyst to produce this compound. The yield of this reaction is around 50%, and the purity can be increased by recrystallization.
Applications De Recherche Scientifique
(1R,2R)-N-(2-cyclobutylpyrazol-3-yl)-2-(furan-2-yl)cyclopropane-1-carboxamide has been studied for its potential therapeutic applications in various scientific research studies. It has shown promising results in the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. This compound has also been studied for its potential as an analgesic and anxiolytic agent. Additionally, this compound has been shown to have anti-tumor properties and could be used in cancer treatment.
Propriétés
IUPAC Name |
(1R,2R)-N-(2-cyclobutylpyrazol-3-yl)-2-(furan-2-yl)cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c19-15(12-9-11(12)13-5-2-8-20-13)17-14-6-7-16-18(14)10-3-1-4-10/h2,5-8,10-12H,1,3-4,9H2,(H,17,19)/t11-,12-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFKRGZKCWGREBB-VXGBXAGGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2C(=CC=N2)NC(=O)C3CC3C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(C1)N2C(=CC=N2)NC(=O)[C@@H]3C[C@H]3C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(3aS,6aS)-1,1-dioxo-2,3,3a,4,6,6a-hexahydrothieno[2,3-c]pyrrol-5-yl]-2-(5-methoxy-1H-indol-3-yl)ethanone](/img/structure/B7351627.png)
![[(3aS,6aS)-1,1-dioxo-2,3,3a,4,6,6a-hexahydrothieno[2,3-c]pyrrol-5-yl]-[2-(tetrazol-1-yl)phenyl]methanone](/img/structure/B7351630.png)
![3-[2-[(3aS,6aS)-1,1-dioxo-2,3,3a,4,6,6a-hexahydrothieno[2,3-c]pyrrol-5-yl]-2-oxoethyl]-1H-benzimidazol-2-one](/img/structure/B7351639.png)
![1-[(3aS,6aS)-1,1-dioxo-2,3,3a,4,6,6a-hexahydrothieno[2,3-c]pyrrol-5-yl]-4-pyridin-2-ylbutan-1-one](/img/structure/B7351647.png)
![[(3aS,6aS)-1,1-dioxo-2,3,3a,4,6,6a-hexahydrothieno[2,3-c]pyrrol-5-yl]-[1-(3-fluorophenyl)cyclopropyl]methanone](/img/structure/B7351649.png)
![[(3aS,6aS)-1,1-dioxo-2,3,3a,4,6,6a-hexahydrothieno[2,3-c]pyrrol-5-yl]-(5-ethyl-1-benzofuran-3-yl)methanone](/img/structure/B7351672.png)
![(3aS,6aS)-N-benzyl-N-methyl-1,1-dioxo-2,3,3a,4,6,6a-hexahydrothieno[2,3-c]pyrrole-5-carboxamide](/img/structure/B7351681.png)
![1-[(3aS,6aS)-1,1-dioxo-2,3,3a,4,6,6a-hexahydrothieno[2,3-c]pyrrol-5-yl]-2-isoquinolin-6-ylethanone](/img/structure/B7351682.png)
![1-[(3aS,6aS)-1,1-dioxo-2,3,3a,4,6,6a-hexahydrothieno[2,3-c]pyrrol-5-yl]-2-pyrazolo[3,4-b]pyridin-1-ylethanone](/img/structure/B7351688.png)

![N-[(2S)-3-hydroxy-3-methylbutan-2-yl]-5-(morpholin-4-ylmethyl)pyridine-2-carboxamide](/img/structure/B7351716.png)

![[(3R,4S)-3-benzyl-4-hydroxypyrrolidin-1-yl]-(3-cyclopentyl-1,2-oxazol-4-yl)methanone](/img/structure/B7351725.png)
![[(3R,4S)-3-benzyl-4-hydroxypyrrolidin-1-yl]-(1H-pyrrolo[3,2-b]pyridin-5-yl)methanone](/img/structure/B7351727.png)